2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
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Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide is a compound belonging to the class of benzazepines. Benzazepines are organic compounds containing a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom. This compound is characterized by the presence of two hydroxy substituents at positions 7 and 8 of the benzazepine ring .
Preparation Methods
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves several steps. One common method starts with the acylation of 3-phenylpropan-1-amine using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF3SO3H) . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a dopamine receptor agonist, which could have implications for the treatment of neurological disorders . Additionally, it has been explored as a potential imaging agent for positron emission tomography (PET) targeting the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR) .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves its interaction with dopamine receptors. It acts as a selective dopamine D1-like receptor partial agonist, binding to these receptors and activating them to a certain extent. This interaction can modulate various signaling pathways involved in neurological processes .
Comparison with Similar Compounds
Similar compounds to 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide include N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol and 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrochloride These compounds share structural similarities but differ in their substituents and specific chemical properties
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13;/h5-6,11-13H,1-4H2;1H |
InChI Key |
BLMGUYDOPGWYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=CC(=C(C=C21)O)O.Br |
Origin of Product |
United States |
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